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Introduction

Decloxizine is a first-generation histamine H1 receptor antagonist with a chemical structure
closely related to hydroxyzine.[1][2][3][4][5] Like other first-generation antihistamines, it readily
crosses the blood-brain barrier, leading to potential sedative and anxiolytic effects. These
central nervous system (CNS) activities suggest that Decloxizine may have therapeutic
potential in the management of anxiety disorders. This document outlines the experimental
design for Phase | and Phase Il clinical trials to evaluate the safety, tolerability,
pharmacokinetics, and preliminary efficacy of Decloxizine as a novel anxiolytic agent.

Given the limited publicly available preclinical data for Decloxizine, the following protocols are
based on established principles of clinical trial design for CNS-active drugs, regulatory
guidelines from the FDA and EMA, and preclinical data from the structurally similar compound,
hydroxyzine, as a surrogate. It is imperative that comprehensive preclinical toxicology and
pharmacokinetic studies are completed for Decloxizine prior to initiating human trials.

Mechanism of Action: Histamine H1 Receptor
Antagonism

Decloxizine, as a first-generation antihistamine, functions as an inverse agonist at histamine
H1 receptors. In the CNS, histamine acts as a neurotransmitter promoting wakefulness. By
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blocking H1 receptors, Decloxizine is expected to reduce histaminergic neurotransmission,

leading to sedation and a reduction in anxiety.
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Figure 1: Decloxizine's Proposed Mechanism of Action in the CNS.

Preclinical Data Summary (Hydroxyzine as
Surrogate)

The following table summarizes key preclinical pharmacokinetic data for hydroxyzine, which will

be used to guide the initial clinical trial design for Decloxizine.
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Clinical Development Workflow

The clinical development of Decloxizine will follow a standard phased approach, beginning
with a First-in-Human (FIH) Phase | study and progressing to a Proof-of-Concept Phase II
study.
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Figure 2: Clinical Development Workflow for Decloxizine.

Phase | Clinical Trial Protocol

Title: A Phase |, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending
Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Decloxizine in
Healthy Adult Subjects.

Objectives:

e Primary: To assess the safety and tolerability of single and multiple ascending doses of
Decloxizine in healthy adult subjects.

e Secondary: To characterize the pharmacokinetic (PK) profile of Decloxizine and its major
metabolites after single and multiple oral doses. To evaluate the effect of food on the

pharmacokinetics of Decloxizine.
Study Design:

o Part A: Single Ascending Dose (SAD): Sequential cohorts of subjects will receive a single

oral dose of Decloxizine or placebo.

o Part B: Multiple Ascending Dose (MAD): Sequential cohorts of subjects will receive multiple
oral doses of Decloxizine or placebo over a specified period.

o Part C: Food Effect: A cohort of subjects will receive a single oral dose of Decloxizine under

fed and fasted conditions.
Subject Population:
e Healthy male and female volunteers, aged 18-55 years.

e Body Mass Index (BMI) between 18.5 and 30.0 kg/m 2.
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» No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and
laboratory tests.

Experimental Protocol: Single Ascending Dose (SAD)

e Screening: Obtain written informed consent. Perform medical history review, physical
examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, chemistry,
urinalysis).

e Randomization: Randomize eligible subjects in a 3:1 ratio to receive a single oral dose of
Decloxizine or placebo.

» Dosing: Administer the assigned treatment in a clinical research unit under medical
supervision. The starting dose will be determined based on preclinical toxicology data (No-
Observed-Adverse-Effect Level - NOAEL).

o Safety Monitoring: Continuously monitor vital signs for the first 4 hours post-dose, and at
regular intervals thereafter. Perform 12-lead ECGs at pre-dose and multiple time points post-
dose. Monitor for adverse events (AEs) throughout the study.

e Pharmacokinetic Sampling: Collect blood samples for PK analysis at pre-dose and at
specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

o Dose Escalation: A safety review committee will review all safety and tolerability data from a
completed dose cohort before escalating to the next planned dose in a new cohort of
subjects.

Data Presentation: Phase | SAD - Safety and PK Parameters
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Phase Il Clinical Trial Protocol

Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to
Evaluate the Efficacy, Safety, and Dose-Response of Decloxizine in Patients with Generalized
Anxiety Disorder (GAD).

Objectives:

e Primary: To evaluate the efficacy of Decloxizine compared to placebo in reducing the
symptoms of GAD, as measured by the change from baseline in the Hamilton Anxiety Rating
Scale (HAM-A) total score.

e Secondary: To assess the dose-response relationship of Decloxizine on GAD symptoms. To
evaluate the safety and tolerability of Decloxizine in patients with GAD.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study
with a flexible dosing regimen.

Subject Population:

» Male and female patients, aged 18-65 years, with a primary diagnosis of GAD according to
DSM-5 criteria.
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 HAM-A total score > 20 at screening and baseline.

* No current or past history of psychosis, bipolar disorder, or substance use disorder within the
last 6 months.

Experimental Protocol:

e Screening: Obtain written informed consent. Confirm GAD diagnosis using a structured
clinical interview. Perform a comprehensive medical and psychiatric history, physical
examination, vital signs, 12-lead ECG, and clinical laboratory tests.

o Washout Period: If applicable, a washout period for prohibited psychotropic medications will
be implemented.

e Randomization: Randomize eligible patients in a 1:1:1:1 ratio to one of three fixed-dose
Decloxizine groups (e.g., 25 mg/day, 50 mg/day, 100 mg/day) or a placebo group.

o Treatment Period (12 weeks): Patients will self-administer the assigned study medication
daily.

o Efficacy Assessments: Administer the HAM-A, Clinical Global Impression of Severity (CGI-
S), and Patient Global Impression of Improvement (PGI-I) scales at baseline and at specified
follow-up visits (e.g., weeks 2, 4, 6, 8, 12).

o Safety Monitoring: Monitor vital signs, weight, and AEs at each study visit. Perform ECGs
and laboratory tests at specified intervals.

Data Presentation: Phase Il - Primary Efficacy Endpoint
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Conclusion

The proposed Phase | and Phase Il clinical trials for Decloxizine are designed to
systematically evaluate its potential as a novel treatment for anxiety disorders. The study
designs are grounded in established clinical and regulatory principles. Successful completion of
these trials will provide crucial data on the safety, tolerability, pharmacokinetic profile, and
preliminary efficacy of Decloxizine, informing the future direction of its clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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